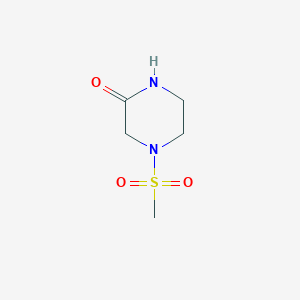

4-(Methylsulfonyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-11(9,10)7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMZUVDPWTYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525967 | |

| Record name | 4-(Methanesulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-96-1 | |

| Record name | 4-(Methylsulfonyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHYL-SULFONYL)-2-PIPERAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Role of Methylsulfonyl Piperazinone Compounds in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release

An in-depth technical guide offering a comprehensive overview of the biological activities of methylsulfonyl piperazinone compounds has been released. This whitepaper provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, mechanisms of action, and therapeutic potential of this promising class of molecules. The guide delves into their significant anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.

The methylsulfonyl piperazinone core is emerging as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological effects. This guide synthesizes current research to present a detailed analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds. It further explores their molecular mechanisms, including the inhibition of key cellular signaling pathways implicated in disease progression.

Introduction to Methylsulfonyl Piperazinone Compounds

The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1][2] The incorporation of a methylsulfonyl group and a piperazinone scaffold introduces unique structural and electronic features that can enhance target binding and biological activity.[3][4] This guide focuses on derivatives of this core structure, exploring the impact of various substitutions on their therapeutic potential.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

Methylsulfonyl piperazinone derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5][6] Notably, some derivatives have been identified as potent inhibitors of kinases within the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is constitutively active in many cancers.[7][8][9][10]

Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. The combination of cell cycle arrest and apoptosis induction makes these compounds promising candidates for cancer therapy.[11]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the methylsulfonyl piperazinone scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, the nature and position of substituents on the aryl rings appended to the piperazine core have been shown to significantly influence cytotoxicity against various cancer cell lines.[12] Halogenated analogues, for example, have demonstrated promising anticancer potential against a range of cancer cell lines.

The following diagram illustrates a generalized structure-activity relationship for the anticancer activity of methylsulfonyl piperazinone derivatives:

Caption: Generalized Structure-Activity Relationship (SAR) for Anticancer Activity.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer effects, methylsulfonyl piperazinone derivatives have also exhibited promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Several studies have reported the synthesis of piperazine derivatives with significant activity against a range of bacterial and fungal pathogens.[13][14][15][16] The incorporation of the methylsulfonyl group can enhance the antimicrobial properties of the piperazine scaffold. The antibacterial efficacy of some derivatives has been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17]

Anti-inflammatory Effects

The anti-inflammatory potential of piperazine derivatives is another area of active investigation.[2] Certain compounds have been shown to modulate inflammatory pathways, suggesting their potential utility in treating inflammatory conditions.

Experimental Protocols for Biological Evaluation

A critical aspect of drug discovery is the rigorous evaluation of a compound's biological activity. This guide provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the methylsulfonyl piperazinone compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The following diagram outlines the workflow of the MTT assay:

Caption: MTT Assay Workflow for Cell Viability Assessment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of the compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Silico and In Vivo Studies

Computational modeling and in vivo animal studies are crucial for predicting the pharmacokinetic properties and evaluating the efficacy and toxicity of drug candidates.

In Silico ADME Prediction

Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like characteristics.[18][19]

In Vivo Tumor Models

The in vivo anticancer efficacy of methylsulfonyl piperazinone derivatives can be evaluated in various animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice. These studies are essential for determining the therapeutic potential of a compound in a living organism.

Future Directions and Conclusion

Methylsulfonyl piperazinone compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their multifaceted biological activities, particularly in the realm of oncology, warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical development. This technical guide provides a solid foundation for researchers to explore and harness the full potential of methylsulfonyl piperazinone derivatives in the quest for novel and effective therapies.

References

- Hussain, F., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. Available from: https://www.mdpi.com/1420-3049/27/15/4776

- Surratt, C. K., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1435-1439. Available from: https://pubmed.ncbi.nlm.nih.gov/23352229/

- de la Cruz, M. B., et al. (1993). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Investigational New Drugs, 11(1), 1-7. Available from: https://pubmed.ncbi.nlm.nih.gov/8394463/

- Surratt, C. K., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. Available from: https://www.researchgate.net/publication/235380537_Design_synthesis_and_SAR_of_N-1-4-propylsulfonylpiperazin-1-ylcycloalkylmethylbenzamide_inhibitors_of_glycine_transporter-1

- Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. Available from: https://www.researchgate.net/publication/275276226_Synthesis_and_Antimicrobial_Activity_of_Some_Novel_Thiazolidinones_Containing_1-Methylsulfonyl_Piperidine_Moiety

- LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. Drug Resistance Updates, 11(1-2), 32-50. Available from: https://www.sciencedirect.com/science/article/pii/S136876460700063X

- Park, C. M., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. Available from: https://pubmed.ncbi.nlm.nih.gov/20655748/

- Desai, N. C., et al. (2011). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 8(2), 597-602. Available from: https://www.biotech-asia.org/vol8no2/synthesis-and-antimicrobial-activity-of-some-new-thiazolidinones-containing-n-methyl-piperazine/

- Chen, Y. C., et al. (2021). Alternative Options for Skin Cancer Therapy via Regulation of AKT and Related Signaling Pathways. ResearchGate. Available from: https://www.researchgate.

- LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2366083/

- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: https://pubmed.ncbi.nlm.nih.gov/38685782/

- Tewari, D., et al. (2020). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in Cancer Biology, 64, 43-51. Available from: https://pubmed.ncbi.nlm.nih.gov/31866476/

- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: https://www.researchgate.net/publication/319448092_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents

- Al-Bari, M. A. A., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(24), 7543. Available from: https://www.mdpi.com/1420-3049/26/24/7543

- Kovacevic, Z., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 13(10), e0204964. Available from: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204964

- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Available from: https://www.researchgate.

- Various Authors. (2024). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available from: https://www.researchgate.

- Prasad, N., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Archives of Microbiology, 207(4), 143. Available from: https://pubmed.ncbi.nlm.nih.gov/39939442/

- Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. Available from: https://pubmed.ncbi.nlm.nih.gov/22297742/

- Kumar, A., et al. (2009). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5493-5498. Available from: https://pubmed.ncbi.nlm.nih.gov/19574044/

- Al-Ostoot, F. H., et al. (2021). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules, 26(12), 3586. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8231846/

- El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 533. Available from: https://www.mdpi.com/1424-8247/16/4/533

- Al-Ghanimi, M., et al. (2022). Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(5), 4142-4166. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912301/

- Tuncay, F. O., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4342. Available from: https://pubmed.ncbi.nlm.nih.gov/32971892/

- Borbely, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5035. Available from: https://www.mdpi.com/1420-3049/28/13/5035

- Various Authors. (2005). Structure Activity Relationships. Drug Design Org. Available from: https://www.drugdesign.

- Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available from: https://www.researchgate.net/publication/356133108_Newly_synthesized_piperazine_derivatives_as_tyrosinase_inhibitors_in_vitro_and_in_silico_studies

- Le, T. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808688. Available from: https://www.frontiersin.org/articles/10.3389/fphar.2022.808688/full

- Wujec, M., et al. (2021). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 26(16), 4967. Available from: https://www.mdpi.com/1420-3049/26/16/4967

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scholar.usuhs.edu [scholar.usuhs.edu]

- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Piperazinyl fragment improves anticancer activity of Triapine | PLOS One [journals.plos.org]

- 12. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action for 4-(Methylsulfonyl)piperazin-2-one

Foreword: Charting the Unexplored Potential of a Novel Scaffold

Welcome to a detailed exploration of 4-(Methylsulfonyl)piperazin-2-one, a molecule of significant interest due to its unique structural combination of a piperazin-2-one core and a methylsulfonyl group. As of this writing, the specific biological activities and mechanism of action for this compound remain largely uncharacterized in publicly accessible literature. This guide, therefore, serves not as a summary of established facts, but as a forward-looking scientific treatise. It is designed for researchers, scientists, and drug development professionals, providing a robust, hypothesis-driven framework for investigating the potential therapeutic applications of this compound.

Drawing from the well-documented pharmacology of its constituent chemical moieties—the versatile piperazine ring, the bioactive sulfonamide group, and the lactam-containing piperazin-2-one scaffold—we will propose several plausible mechanisms of action. Each proposed mechanism is accompanied by a detailed, self-validating experimental workflow, designed to rigorously test the hypothesis. Our approach is grounded in the principles of modern medicinal chemistry and molecular pharmacology, aiming to provide a logical and actionable roadmap for future research.

Molecular Architecture and Rationale for Investigation

The structure of this compound presents a compelling case for pharmacological investigation. It integrates two key pharmacophores:

-

The Piperazine Ring : A six-membered heterocycle with two nitrogen atoms, the piperazine ring is a "privileged scaffold" in medicinal chemistry.[1][2] It is a common feature in drugs targeting the central nervous system (CNS) and has been incorporated into a vast array of agents with antipsychotic, antidepressant, and anxiolytic activities.[3] The presence of a carbonyl group, forming the piperazin-2-one core, introduces a lactam functionality that can alter the molecule's conformation, electronic properties, and hydrogen bonding capacity, thus modulating its biological profile.[1]

-

The Methylsulfonyl Group : This functional group is known to enhance the physicochemical properties of drug candidates, often improving solubility, metabolic stability, and pharmacokinetic profiles.[1] The sulfonyl moiety is a strong hydrogen bond acceptor and is present in numerous approved drugs with a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][4][5]

The combination of these features suggests that this compound could interact with various biological targets, leading to distinct pharmacological effects. This guide will explore three primary, plausible mechanistic avenues: Enzyme Inhibition , Receptor Modulation , and Antimicrobial Activity .

Proposed Mechanism I: Enzyme Inhibition (Kinase Pathway Modulation)

Hypothesis: Based on the structural similarity of the 4-(methylsulfonyl)piperazine moiety to known kinase inhibitors, we hypothesize that this compound acts as an inhibitor of a key cellular kinase, such as Phosphoinositide 3-kinase (PI3K).

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] A compound containing a 4-(methylsulfonyl)piperazin-1-yl moiety has been identified as a potent PI3K alpha inhibitor.[6] We propose that this compound could similarly bind to the ATP-binding pocket of PI3K, leading to downstream pathway inhibition.

Visualizing the PI3K/AKT/mTOR Signaling Pathway

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow: Validating PI3K Inhibition

This protocol is designed to systematically validate the hypothesis, from broad cellular effects to specific molecular interactions.

Phase 1: Cellular Proliferation and Pathway Activity Screening

-

Cell Line Selection : Utilize a panel of cancer cell lines known for PI3K pathway hyperactivation (e.g., SKOV-3, MCF-7).

-

Proliferation Assay :

-

Seed cells in 96-well plates.

-

Treat with a dose-response curve of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a standard MTS or CellTiter-Glo® assay.

-

Self-Validation : A dose-dependent decrease in viability suggests cytotoxic or cytostatic activity. Calculate the IC50 value.

-

-

Western Blot Analysis :

-

Treat cells with the compound at its approximate IC50 concentration for various time points (e.g., 2, 6, 24 hours).

-

Prepare cell lysates and perform SDS-PAGE.

-

Probe for key pathway proteins: phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein (a downstream mTORC1 target), and total S6.

-

Self-Validation : A decrease in the phosphorylation of AKT and S6 without a change in total protein levels would strongly indicate inhibition of the PI3K/AKT/mTOR pathway.[6]

-

Phase 2: Direct Enzyme Inhibition Assay

-

In Vitro Kinase Assay :

-

Use a recombinant human PI3Kα enzyme in a cell-free system.

-

Employ a luminescence-based assay (e.g., ADP-Glo™) that measures the conversion of ATP to ADP by the kinase.

-

Incubate the enzyme with a dose-response curve of the compound and the substrate (PIP2).

-

Self-Validation : A direct, dose-dependent reduction in ADP production confirms that the compound is an inhibitor of the PI3K enzyme itself. Calculate the enzymatic IC50.

-

Phase 3: Kinase Selectivity Profiling

-

Panel Screening : Submit the compound for screening against a broad panel of kinases (e.g., >100 kinases).

-

Data Analysis : Analyze the inhibition profile to determine selectivity.

-

Self-Validation : High potency against PI3K isoforms with significantly lower activity against other kinases would establish selectivity and a specific mechanism of action.

| Hypothetical Data Summary: Kinase Inhibition Profile | |

| Parameter | Hypothetical Value |

| Cellular IC50 (MCF-7) | 1.5 µM |

| Enzymatic IC50 (PI3Kα) | 0.2 µM |

| Enzymatic IC50 (PI3Kβ) | 2.1 µM |

| Enzymatic IC50 (mTOR) | > 50 µM |

| p-AKT (Ser473) Reduction | 85% at 1 µM |

Proposed Mechanism II: Antimicrobial Action (Bacterial Folate Synthesis Inhibition)

Hypothesis: The sulfonamide moiety is a classic pharmacophore known to inhibit bacterial dihydropteroate synthetase (DHPS), an essential enzyme in the folic acid synthesis pathway. We hypothesize that this compound functions as a competitive inhibitor of DHPS, leading to bacteriostatic activity.

Bacteria must synthesize their own folic acid, a critical cofactor for DNA synthesis and repair. Sulfonamide drugs act as competitive inhibitors of DHPS by mimicking its natural substrate, p-aminobenzoic acid (PABA).[5][7][8] This leads to a depletion of folic acid, halting bacterial growth.

Visualizing the Bacterial Folate Synthesis Pathway

Caption: Proposed inhibition of bacterial folate synthesis.

Experimental Workflow: Validating Antimicrobial Activity

This protocol will determine the compound's antibacterial spectrum and confirm its mechanism via DHPS inhibition.

Phase 1: Broad-Spectrum Antibacterial Screening

-

Minimum Inhibitory Concentration (MIC) Assay :

-

Test the compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method.[5][8]

-

Include a known sulfonamide (e.g., sulfamethoxazole) as a positive control.

-

Self-Validation : A low MIC value against susceptible strains indicates antibacterial activity.

-

Phase 2: Mechanism of Action Confirmation

-

PABA Competition Assay :

-

Perform MIC assays in media supplemented with increasing concentrations of PABA.

-

Self-Validation : If the compound is a competitive inhibitor of DHPS, the addition of excess PABA will outcompete the inhibitor, leading to a significant increase in the observed MIC. This reversal of inhibition is a classic confirmation of this mechanism.[7]

-

-

Bacterial Growth Kinetics :

-

Culture a susceptible bacterial strain in the presence of the compound at 1x, 2x, and 4x its MIC.

-

Measure optical density (OD600) at regular intervals over 24 hours.

-

Self-Validation : A bacteriostatic agent will inhibit growth without reducing the bacterial population, resulting in a plateaued growth curve. A bactericidal agent would show a decrease in OD600. Sulfonamides are typically bacteriostatic.[8]

-

Phase 3: Direct Enzyme Inhibition

-

Recombinant DHPS Assay :

-

Use a purified, recombinant DHPS enzyme from a target bacterium (e.g., E. coli).

-

Measure enzyme activity in the presence of varying concentrations of the compound.

-

Self-Validation : Direct inhibition of the purified enzyme confirms the molecular target and eliminates off-target cellular effects as the primary mechanism.

-

| Hypothetical Data Summary: Antimicrobial Profile | |

| Parameter | Hypothetical Value |

| MIC (E. coli) | 16 µg/mL |

| MIC (S. aureus) | 32 µg/mL |

| MIC (E. coli) + 100 µg/mL PABA | > 256 µg/mL |

| Mode of Action | Bacteriostatic |

| Enzymatic IC50 (DHPS) | 4.2 µM |

Conclusion and Future Directions

This guide has outlined a series of structured, hypothesis-driven investigations into the potential mechanism of action of this compound. By leveraging the known pharmacology of its core structural motifs, we have proposed plausible pathways in oncology and infectious disease. The experimental workflows provided are designed to be self-validating, ensuring that any positive results are rigorously supported by mechanistic data.

The true biological activity of this compound remains to be discovered. It is our hope that the logical frameworks and detailed protocols presented herein will serve as a valuable resource for researchers, catalyzing the exploration of this compound and unlocking its potential therapeutic value. Further investigations could also explore its potential in CNS disorders, given the prevalence of the piperazine scaffold in neuropharmacology.[3]

References

- Ovung, A., & Bhattacharyya, J. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 135-143.

- Baran, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30288-30303.

- Putt, K. S. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. RSC Drug Discovery Series, 1, 210-274.

- Ali, H., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- MedchemExpress.com.

- BenchChem. (2025). A Technical Guide to Piperazin-2-one.

- Wikipedia. Piperazine.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2013). Journal of Chemical and Pharmaceutical Research, 5(9), 1-5.

- BenchChem. This compound | 59701-96-1.

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-613.

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654.

- Santa Cruz Biotechnology. 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride.

- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry, 59(18), 8473-8494.

- Fun, H. K., et al. (2010). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o348.

Sources

- 1. This compound | 59701-96-1 | Benchchem [benchchem.com]

- 2. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 4-(Methylsulfonyl)piperazin-2-one and Related Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of 4-(Methylsulfonyl)piperazin-2-one. As piperazine and piperazinone scaffolds are integral components in modern medicinal chemistry, a thorough understanding of their fundamental properties is a prerequisite for successful drug development.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a compilation of data, but a detailed exposition of the experimental methodologies required to ascertain these properties. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for determining solubility, the acid dissociation constant (pKa), and lipophilicity (LogP). Furthermore, a critical overview and procedural outline for assessing chemical stability through forced degradation studies, in alignment with regulatory expectations, is presented. The overarching goal is to equip scientists with the necessary knowledge to generate a comprehensive physicochemical profile, thereby enabling informed decisions in the optimization of drug candidates.

Introduction: The Strategic Imperative of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. The inherent characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The piperazine nucleus is considered a "privileged structure" in drug discovery, capable of interacting with multiple receptors with high affinity, and its derivatives are found in numerous therapeutic agents.[1] The piperazin-2-one scaffold, a related heterocyclic ring, is also of significant interest for imparting specific and desirable physicochemical and pharmacokinetic properties to drug candidates.[2]

Therefore, the early and accurate characterization of a novel entity like this compound is not merely a data collection exercise; it is a foundational component of a rational, quality-by-design approach to drug development. This guide provides the strategic and practical framework for this essential investigation.

Molecular Identity and Predicted Properties

A definitive starting point for any characterization is the unambiguous identification of the molecule and the establishment of a theoretical property profile through computational methods. While in silico predictions provide valuable guidance, they must be rigorously confirmed through empirical testing.

2.1 Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₀N₂O₃S

-

Molecular Weight: 178.21 g/mol

| Property | Value/Identifier | Source |

| Molecular Formula | C₅H₁₀N₂O₃S | Calculated |

| Molecular Weight | 178.21 | Calculated |

| Canonical SMILES | CS(=O)(=O)N1CCN(C(=O)C1) | |

| Predicted XLogP3 | -1.5 | PubChem (for 1-(Methylsulfonyl)piperazine)[3] |

| Predicted pKa (Most Basic) | ~5.0-6.0 | Estimated based on piperazine pKa |

Note: Predicted values are derived from computational models or data from structurally similar compounds and serve as initial estimates pending experimental verification.

Core Experimental Protocols

The following sections detail the methodologies for determining the most critical physicochemical parameters. The rationale behind each protocol is explained to provide context for the experimental design.

General Workflow for Physicochemical Characterization

The characterization of a new chemical entity follows a logical progression, beginning with structural confirmation and moving through the determination of fundamental properties that govern its behavior in biological systems.

Caption: High-level workflow for new chemical entity characterization.

Aqueous Solubility Determination

Expertise & Rationale: Solubility is a critical determinant of oral absorption. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. The shake-flask method is the gold-standard for determining equilibrium solubility because it is a direct measurement that allows the system to reach a true thermodynamic equilibrium.[4] The protocol must be performed at a controlled temperature as solubility is temperature-dependent.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (24 to 72 hours is common).[4]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility at that specific pH and temperature.

Caption: Workflow for solubility determination via the shake-flask method.

Acid Dissociation Constant (pKa) Determination

Expertise & Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. Since the ionized state of a drug affects its solubility, permeability across biological membranes, and receptor binding, pKa is a critical parameter. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] It involves monitoring pH changes as a titrant is added, with the pKa being identified at the half-equivalence point where the concentrations of the acidic and basic forms of the analyte are equal.[6]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used for sparingly soluble compounds, but the pKa value must then be extrapolated back to a fully aqueous environment.[5]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[7]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (25°C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments of titrant.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be precisely located by analyzing the first or second derivative of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) Determination

Expertise & Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability and overall ADME properties.[8] The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. LogP is the base-10 logarithm of this ratio. The shake-flask method is the definitive, albeit time-consuming, method for its measurement.[8][9] A LogP value less than 5 is one of Lipinski's rules for good oral bioavailability.[8]

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases. Avoid vigorous shaking that can cause emulsions.[10]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation:

-

Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in aqueous phase].[8]

-

Calculate LogP: LogP = log₁₀(P).

-

Caption: Overview of a forced degradation study design.

Experimental Protocol: Stress Condition Overview

For each condition, a solution of the drug substance (e.g., 1 mg/mL) is prepared and compared to an unstressed control solution.

-

Acid Hydrolysis: Expose the drug solution to 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Expose the drug solution to 0.1 M NaOH at room temperature or slightly elevated temperature. [11]Neutralize the sample before analysis.

-

Oxidative Degradation: Expose the drug solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a stability oven. [11]Samples are withdrawn at time points, dissolved, and analyzed.

-

Photostability: Expose both solid and solution samples to a controlled light source that provides both UV and visible light, as specified by ICH guideline Q1B (total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter). [12][13]A dark control sample should be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

Conclusion

The physicochemical profile of this compound, established through the rigorous experimental protocols detailed in this guide, is fundamental to its progression as a potential drug candidate. The empirical determination of solubility, pKa, LogP, and stability provides the data necessary to build predictive models of in vivo behavior, guide formulation strategies, and ensure the development of a safe, stable, and efficacious therapeutic agent. This systematic approach embodies the principles of modern drug development, transforming a molecule from a chemical entity into a well-understood clinical candidate.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Shinde, S. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

American Pharmaceutical Review. (2018). A Practical Approach for Conducting Forced Degradation Studies. Retrieved from [Link]

-

ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

Wolthuis, E., et al. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

Short, K. C., et al. (2013). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved from [Link]

-

Quora. (2017). How is pKa determined?. Retrieved from [Link]

-

Liu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Retrieved from [Link]

-

Gallardo-Macias, R., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

-

Girisha, M., et al. (2009). 4-(Methylsulfonyl)piperazin-1-ium chloride. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyridin-2-Amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyrimidin-2-Amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Royal Society of Chemistry. (2011). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. quora.com [quora.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. acdlabs.com [acdlabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Methylsulfonyl)piperazin-2-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Methylsulfonyl)piperazin-2-one

Introduction: Elucidating the Structure of a Privileged Scaffold

In the landscape of modern drug discovery, the piperazine nucleus is considered a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1] Its derivatives are integral to a wide array of therapeutic agents, including antipsychotic, antidepressant, and antitumoral compounds.[1] The compound this compound is a functionalized derivative, incorporating both the piperazinone core and a methylsulfonyl (mesyl) group. The lactam functionality within the piperazinone ring and the strongly electron-withdrawing nature of the sulfonyl group create a unique electronic and conformational profile.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure & Spectroscopic Implications

A rigorous spectroscopic analysis begins with a theoretical dissection of the molecule's structure. Understanding the distinct chemical environments of each atom is key to predicting and interpreting the resulting spectra.

Caption: Structure of this compound.

The key structural features influencing the spectra are:

-

Amide Group (Lactam): The C=O and N-H groups will produce highly characteristic signals in IR and NMR.

-

Sulfonamide Group: The S(=O)₂ group is strongly electron-withdrawing, significantly deshielding adjacent nuclei. Its symmetric and asymmetric stretches are prominent in IR.

-

Piperazinone Ring: The six-membered ring adopts a non-planar conformation (likely a chair or twisted boat), rendering the methylene protons on adjacent carbons diastereotopic, leading to complex NMR splitting patterns.[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amide protons to avoid exchange with residual water.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended, especially for the carbonyl carbon.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectral Analysis: Predicted Data

The proton NMR spectrum is defined by chemical shift (δ), integration, and multiplicity.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H (Amide) | 7.5 - 8.5 | Broad Singlet | 1H | Amide protons are deshielded and often exhibit broad signals due to quadrupole broadening and potential hydrogen bonding. |

| CH ₂ (Position 3) | ~4.2 | Singlet or AB quartet | 2H | Adjacent to the amide nitrogen and alpha to the carbonyl group, these protons are significantly deshielded. They lack vicinal coupling partners. |

| CH ₂ (Position 5) | ~3.4 - 3.6 | Triplet (t) | 2H | These protons are adjacent to the sulfonamide nitrogen and coupled to the C6 protons. |

| CH ₂ (Position 6) | ~3.1 - 3.3 | Triplet (t) | 2H | These protons are adjacent to the C5 protons, showing a similar coupling pattern but are slightly less deshielded. |

| S-CH ₃ | ~2.9 | Singlet (s) | 3H | The methyl group is attached to the electron-withdrawing sulfonyl group, shifting it downfield relative to a typical alkane. |

Note: Predicted chemical shifts are based on analysis of similar structures and standard chemical shift tables. Actual values may vary based on solvent and concentration.[2][3]

¹³C NMR Spectral Analysis: Predicted Data

Proton-decoupled ¹³C NMR provides a count of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C =O (Position 2) | 165 - 170 | The carbonyl carbon of an amide (lactam) is highly deshielded and appears significantly downfield.[4] |

| C H₂ (Position 5) | ~49 - 52 | This carbon is adjacent to the sulfonamide nitrogen, experiencing a strong deshielding effect. |

| C H₂ (Position 3) | ~45 - 48 | This carbon, alpha to the carbonyl, is also deshielded. |

| C H₂ (Position 6) | ~43 - 46 | This carbon is adjacent to position 5. |

| S-C H₃ | ~38 - 42 | The methyl carbon attached to the sulfonyl group is moderately deshielded. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

IR Spectral Analysis: Predicted Data

The IR spectrum will be dominated by strong absorptions from the amide and sulfonamide groups.[5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad | Characteristic of N-H stretching in a secondary amide. Broadening is due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the stretching vibrations of the CH₂ and CH₃ groups.[6] |

| C=O Stretch (Amide I Band) | 1650 - 1680 | Strong, Sharp | This is a hallmark absorption for a carbonyl group in a six-membered lactam. Its exact position is sensitive to ring strain and conjugation.[7] |

| S=O Asymmetric Stretch | ~1350 | Strong | The asymmetric stretch of the S(=O)₂ group is a very strong and reliable indicator of the sulfonamide functionality. |

| S=O Symmetric Stretch | ~1160 | Strong | The corresponding symmetric stretch is also strong and, together with the asymmetric band, confirms the presence of the sulfonyl group. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

Mass Analysis: Scan a suitable m/z range (e.g., 50-500) to detect the molecular ion and any fragment ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to determine the exact mass and elemental composition.

-

Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 179) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Mass Spectral Analysis: Predicted Data

The molecular formula of this compound is C₅H₁₀N₂O₃S, with a monoisotopic mass of 178.04 g/mol .

| Ion | Predicted m/z | Identity | Rationale |

| [M+H]⁺ | 179.05 | Protonated Molecule | The parent ion generated by ESI in positive mode. HRMS would confirm the elemental composition C₅H₁₁N₂O₃S⁺. |

| [M-SO₂CH₃]⁺ | 100.07 | Loss of Methylsulfonyl Radical | A common fragmentation pathway for sulfonamides is the cleavage of the N-S bond.[8] |

| [M-CH₃]⁺ | 164.03 | Loss of Methyl Radical | Loss of the methyl group from the sulfonyl moiety. |

A plausible fragmentation pathway initiated by collision-induced dissociation is illustrated below.

Caption: Plausible MS/MS fragmentation of [M+H]⁺.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR map out the C-H framework and identify the number of unique nuclei. IR spectroscopy rapidly confirms the presence of key amide and sulfonamide functional groups. Finally, mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous characterization of this important heterocyclic scaffold, ensuring the scientific integrity required for advanced research and development.

References

-

(2025). 1H NMR spectra of compounds 4h and 5h in DMSO-d6. TETRAHEDRON. Available at: [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Molecules. Available at: [Link]

-

SpectraBase. 1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine. Available at: [Link]

-

4-(Methylsulfonyl)piperazin-1-ium chloride. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

-

Product ions of m/z 562 mass spectrum of M17 and the proposed origin of the key fragment ions. (n.d.). ResearchGate. Available at: [Link]

-

SpectraBase. 1-(Methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine. Available at: [Link]

-

SpectraBase. 2-(4-Aminobenzyl)-5-[4-(methansulfonyl)piperazin-1-yl]-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2018). Molbank. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules. Available at: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank. Available at: [Link]

-

1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.). ResearchGate. Available at: [Link]

-

PubChem. 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. Available at: [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2023). IUCrData. Available at: [Link]

-

13C NMR spectra of.... (n.d.). ResearchGate. Available at: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate. Available at: [Link]

-

Spectroscopic investigation and hydrogen-bonding analysis of triazinones. (2012). Journal of Molecular Modeling. Available at: [Link]

-

(PDF) Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. (n.d.). ResearchGate. Available at: [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2024). Chemistry. Available at: [Link]

-

PubChem. 1-(Methylsulfonyl)piperazine. Available at: [Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022). Molecules. Available at: [Link]

-

NIST. Piperazine, 1-methyl-. Available at: [Link]

-

NIST. Piperazine, 1,2,4-trimethyl-. Available at: [Link]

Sources

- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic investigation and hydrogen-bonding analysis of triazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine, 1-methyl- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Identifying Potential Therapeutic Targets for 4-(Methylsulfonyl)piperazin-2-one: A Technical Guide for Drug Discovery Professionals

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically approved drug is fraught with challenges. A critical and often arduous step in this process is the identification of the specific molecular target(s) through which a compound exerts its biological effects. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of 4-(Methylsulfonyl)piperazin-2-one. By integrating computational prediction with robust experimental validation, this document outlines a strategic, multi-pronged approach to deconvolve the mechanism of action of this novel compound, thereby accelerating its potential path to clinical development.

Introduction: The Therapeutic Potential of the Piperazin-2-one Scaffold

The piperazine ring is a prevalent structural motif in a multitude of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities.[1][2] Derivatives of piperazine have been successfully developed as antipsychotic, antidepressant, anxiolytic, and antimicrobial agents.[1][3][4] The versatility of the piperazine scaffold lies in its ability to be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The piperazin-2-one core, a key feature of this compound, provides a rigid backbone that can orient substituents in a defined three-dimensional space, making it an attractive starting point for the design of targeted therapies.

While the specific biological activities of this compound are not yet extensively characterized, the known pharmacology of related compounds provides a fertile ground for hypothesis generation. For instance, various piperazine derivatives have been shown to target G-protein coupled receptors (GPCRs), ion channels, and enzymes such as DNA gyrase and glycine transporter-1.[5] Therefore, a systematic and unbiased approach to target identification is paramount to unlocking the full therapeutic potential of this molecule.

This guide will delineate a logical and efficient workflow, commencing with in silico predictive methods to generate a preliminary list of potential targets, followed by a suite of rigorous experimental techniques to validate these predictions and identify bona fide biological partners.

The Strategic Workflow for Target Deconvolution

The identification of a small molecule's target is a process of iterative refinement. Our proposed strategy begins with broad, computational screening to cast a wide net, followed by increasingly specific and physiologically relevant experimental assays to confirm and characterize the interaction.

Caption: A strategic workflow for the identification and validation of therapeutic targets for novel small molecules.

Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses

Computational, or in silico, methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential targets.[6][7] These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel molecule.

Chemical Similarity and Substructure Searching

The principle of "guilt-by-association" is a powerful starting point. By identifying known bioactive molecules that are structurally similar to this compound, we can infer potential targets.

Protocol:

-

Database Selection: Utilize publicly available and commercial chemical databases such as PubChem, ChEMBL, and SciFinder.

-

Search Strategy:

-

Similarity Search: Employ Tanimoto coefficient-based similarity searches using the 2D structure of this compound as the query.

-

Substructure Search: Conduct searches for the piperazin-2-one core and the methylsulfonylpiperazine moiety to identify compounds sharing these key structural features.

-

-

Data Analysis: Compile a list of structurally related compounds and their annotated biological targets. Prioritize targets that appear frequently or are associated with high-potency compounds.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8] This can be performed against a panel of known protein structures to identify potential binders.

Protocol:

-

Target Library Preparation: Curate a library of 3D protein structures from the Protein Data Bank (PDB). This library should be enriched with proteins from target classes implicated by the similarity search (e.g., GPCRs, kinases, ion channels).

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the binding sites of the target proteins.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score).

-

Visual Inspection: Visually inspect the top-ranking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

Machine Learning-Based Target Prediction

A growing number of web-based tools and standalone software packages utilize machine learning algorithms to predict targets based on the chemical structure of a small molecule.[9][10]

Recommended Platforms:

-

PharmMapper: Identifies potential targets by fitting the query molecule to a database of pharmacophore models.

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

-

SuperPred: A web server for predicting the therapeutic class and potential targets of a compound.

| In Silico Method | Principle | Advantages | Limitations |

| Chemical Similarity | Guilt-by-association with known bioactive molecules. | Rapid, computationally inexpensive. | Limited to known chemical space; may miss novel targets. |

| Molecular Docking | Predicts binding affinity based on 3D structure. | Provides structural insights into binding mode. | Computationally intensive; scoring functions can be inaccurate. |

| Machine Learning | Pattern recognition from large datasets of drug-target interactions. | Can identify non-obvious relationships. | Predictive accuracy depends on the training data; can be a "black box". |

Phase 2: Experimental Validation - From Prediction to Confirmation

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm direct physical binding of this compound to its putative targets. We will focus on unbiased, proteome-wide approaches that do not require modification of the parent compound.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[11][12][13]

Caption: A generalized workflow for Affinity Chromatography-Mass Spectrometry.

Protocol:

-

Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support. It is crucial that the linker is attached at a position that does not interfere with the putative binding interactions.

-

Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads.

-

Incubation: Incubate the affinity matrix with a cell lysate of interest.

-

Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in a cellular context.[14][15][16] It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[17]

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.

-

Heating: Aliquot the samples and heat them to a range of different temperatures.

-

Lysis and Separation: Lyse the cells (if using intact cells) and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

Similar to CETSA, DARTS identifies protein targets by detecting their stabilization upon ligand binding.[18][19][20] However, instead of thermal denaturation, DARTS utilizes protease digestion.[21] A protein bound to a small molecule will often be more resistant to proteolysis.

Protocol:

-

Treatment: Incubate a cell lysate with this compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a defined period.

-

Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting for a specific protein of interest.

-

Target Identification: A protein that is protected from digestion in the presence of the compound is a potential target. This can be identified by excising the corresponding band from the gel and analyzing it by mass spectrometry.

| Experimental Method | Principle | Advantages | Limitations |

| Affinity Chromatography | Physical separation of binding partners. | Can identify novel targets; provides a direct readout of binding. | Requires chemical modification of the compound; can have issues with non-specific binding. |